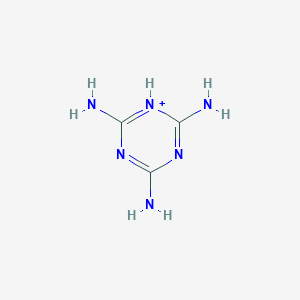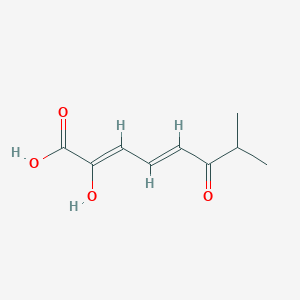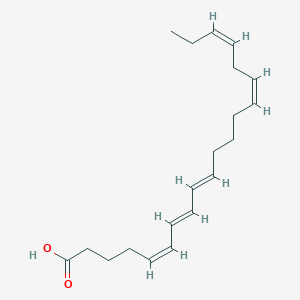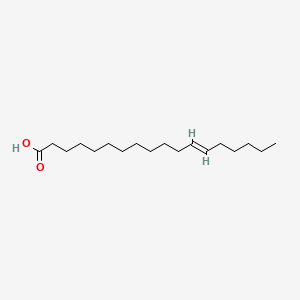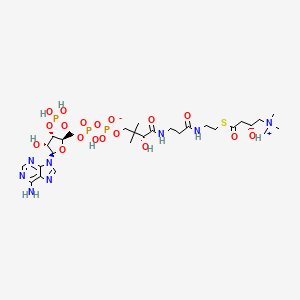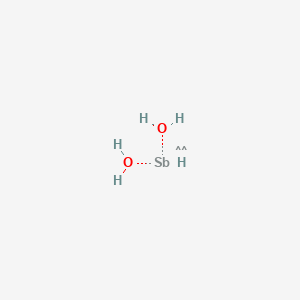
Hydridodihydroxidoantimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibonous acid is an antimony oxoacid.
Aplicaciones Científicas De Investigación
Hydrogenase Gene Studies
Research on Hydridodihydroxidoantimony, or similar compounds, has been indirectly linked to studies on hydrogenase genes. For instance, the hydrogenase (hydA) gene in Clostridium butyricum was profiled to understand its levels during continuous hydrogen fermentation, which could be relevant for bioenergy applications (Tolvanen et al., 2008). Similarly, studies on the hydA gene in different strains, like Clostridium acetobutylicum and Chlamydomonas reinhardtii, shed light on hydrogen production and gene expression patterns, relevant for bioenergy and biological research (Gorwa et al., 1996), (Forestier et al., 2003).
Enzymatic Activity and Biosensors
Research on related compounds has been instrumental in understanding enzymatic activity and biosensor development. For instance, the peroxidase-like activity of MoS2/graphene oxide hybrids has been studied for glucose detection, highlighting the potential of such materials in medical diagnostics and biosensors (Jian Peng & J. Weng, 2017).
Environmental and Agricultural Applications
Studies on similar compounds have been used in environmental and agricultural contexts. For example, the resistance of the hydrilla plant to herbicides due to mutations in specific genes points to implications for environmental management and agricultural practices (Michel et al., 2004).
Biochemical and Microbial Studies
Biochemical research also leverages similar compounds to understand microbial processes. For example, the analysis of hydrogenase genes in Clostridium paraputrificum has enhanced understanding of hydrogen gas production, with potential implications for biofuel production and microbial fermentation processes (Morimoto et al., 2005).
Propiedades
Nombre del producto |
Hydridodihydroxidoantimony |
|---|---|
Fórmula molecular |
H5O2S |
Peso molecular |
158.8 g/mol |
InChI |
InChI=1S/2H2O.Sb.H/h2*1H2;; |
Clave InChI |
JAKTUFZRJVZINK-UHFFFAOYSA-N |
SMILES canónico |
O.O.[SbH] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)


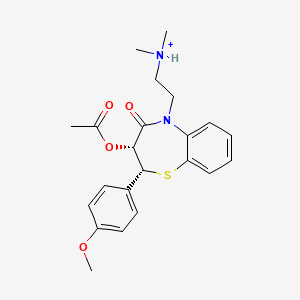
![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)

![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)
